3-Feruloylquinic acid
Overview
Description
3-Feruloylquinic acid is a derivative of ferulic acid, which is a ubiquitous phenolic acid in the plant kingdom. Ferulic acid itself is an effective component of Chinese medicine herbs and is known for its antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities, among other physiological functions . It is mainly conjugated with various molecules in plants and is rarely found in a free state . The compound 3-feruloylquinic acid is one of the many naturally occurring compounds that bear a feruloyl moiety, which has been identified in foods and is associated with potential health benefits against disorders related to oxidative stress .
Synthesis Analysis
The synthesis of ferulic acid derivatives, such as 3-feruloylquinic acid, can be achieved through chemical synthesis or biological transformation . A novel synthesis route for 5-O-feruloylquinic acid, which is structurally related to 3-feruloylquinic acid, has been optimized and involves a Knoevenagel condensation as a key step . This suggests that similar synthetic methods could potentially be adapted for the synthesis of 3-feruloylquinic acid.
Molecular Structure Analysis
Ferulic acid, the core structure of 3-feruloylquinic acid, is characterized by a 4-hydroxy-3-methoxycinnamic acid structure . The feruloyl moiety is a common feature in a variety of naturally occurring compounds, and its presence is associated with various biological activities . The molecular structure of ferulic acid and its derivatives is crucial for their antioxidant properties and their ability to interact with other biological molecules.
Chemical Reactions Analysis
Ferulic acid can participate in various chemical reactions due to its phenolic structure. It can form ester bonds with hemicellulose chains in plant cell walls and can polymerize with lignin through ether bonds . The reactivity of the feruloyl moiety in ferulic acid derivatives like 3-feruloylquinic acid is significant for their incorporation into complex plant structures and their potential biological activities .
Physical and Chemical Properties Analysis
The physicochemical properties of ferulic acid have been characterized, providing insights into its behavior as a drug candidate for the treatment of dementia . Ferulic acid exhibits different partition coefficients depending on the pH, indicating its solubility can be pH-dependent . It also shows instability under high humidity, which is an important consideration for the formulation of ferulic acid-based drugs . The presence of different polymorphic forms of ferulic acid suggests that 3-feruloylquinic acid may also exhibit polymorphism, which can affect its solubility and dissolution rate .
Scientific Research Applications
1. Antioxidant and Health Benefits
3-Feruloylquinic acid, as a derivative of ferulic acid, exhibits significant antioxidant properties. These properties contribute to potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The compound's presence in many foods highlights its relevance in dietary applications and potential for supporting overall health (Silva & Batista, 2017).
2. Role in Digestive Health
Research on serum pharmacochemistry of Xiaochaihutang, a traditional Chinese herbal prescription, has identified 3/5-O-feruloylquinic acid as a component effective in combating gastric ulcers. This indicates its potential role in maintaining and improving digestive health (Chen et al., 2018).
3. Dermatological Applications
Ferulic acid, including its derivatives like 3-Feruloylquinic acid, has shown promise in dermatological applications. Studies demonstrate its ability to enhance skin permeability and provide protection against UVA-induced oxidative stress, making it a candidate for skin care formulations and treatments (Harwansh et al., 2015).
4. Potential in Biomass Refining
3-Feruloylquinic acid, through its association with feruloyl esterases, plays a crucial role in biomass refining. This includes the enzymatic release of bound ferulic acid from lignocellulosic material, facilitating the recovery and purification of hydroxycinnamic acids, essential in biofuel and other value-added product production (Gopalan et al., 2015).
5. Contribution to Fermentation and Biotechnology
Ferulic acid decarboxylase, which interacts with compounds like 3-Feruloylquinic acid, has significance in biotechnological applications such as the production of chemical feedstocks from lignin. Understanding the role of these compounds in such processes is critical for advancing sustainable technology and fermentation industries (Lin et al., 2015).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-KQJPBSFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341746 | |
Record name | 3-Feruloylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Feruloylquinic acid | |
CAS RN |
87099-72-7 | |
Record name | 3-Feruloylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Feruloylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FERULOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Feruloylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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